molecular formula C14H18BN3O2 B580838 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1218791-02-6

2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No. B580838
M. Wt: 271.127
InChI Key: UIWNUNKQDKRSSS-UHFFFAOYSA-N
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Description

The compound “2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the molecular formula C14H18BN3O2 . It is a significant intermediate in the synthesis of various chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolyl group and a tetramethyl dioxaborolanyl group attached to a pyridine ring . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 271.12 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 271.1492070 g/mol .

Scientific Research Applications

  • Synthesis and Characterization : Studies such as those conducted by Liao et al. (2022) and Yang et al. (2021) focus on the synthesis and characterization of compounds related to "2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine." These studies use methods like FT-IR, NMR, MS spectroscopy, and X-ray diffraction for structural confirmation (Liao et al., 2022) (Yang et al., 2021).

  • Development of Medicinally Important Compounds : Bethel et al. (2012) discuss the optimized synthesis of medicinally important compounds, including derivatives of pyrazolo[1,5-a]pyridine, through Suzuki coupling, demonstrating the utility of such compounds in pharmaceutical research (Bethel et al., 2012).

  • Photoinduced Tautomerization Studies : Vetokhina et al. (2012) explore the photoinduced tautomerization in derivatives of 2-(1H-pyrazol-5-yl)pyridines, indicating the significance of such compounds in photochemical reactions and their potential applications in developing new materials or sensors (Vetokhina et al., 2012).

  • Biological Sensing and Catalysis Applications : Halcrow (2005) reviews the use of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine in complex chemistry, highlighting applications in biological sensing and catalysis (Halcrow, 2005).

properties

IUPAC Name

2-pyrazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-6-7-12(16-10-11)18-9-5-8-17-18/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWNUNKQDKRSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681942
Record name 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS RN

1218791-02-6
Record name 2-(1H-Pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
X Chen, Z Wei, KH Huang, M Uehling… - …, 2022 - Wiley Online Library
Palladium‐catalyzed Suzuki‐Miyaura (SM) coupling is widely utilized in the construction of carbon‐carbon bonds. In this study, nanoelectrospray ionization mass spectrometry (nanoESI…
X Chen - 2021 - search.proquest.com
Mass spectrometry-based techniques have been widely used in reaction monitoring due to their high sensitivity and ability to offer structure information by tandem mass spectrometry. …
Number of citations: 1 search.proquest.com

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